molecular formula C12H11BrN2O4S2 B5392700 4-bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide

4-bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide

Cat. No.: B5392700
M. Wt: 391.3 g/mol
InChI Key: RXXCBCKNUXWAGI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process often includes bromination, sulfonation, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The process is carefully monitored to maintain consistency and quality, with advanced techniques employed for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using specific reducing agents to alter its chemical structure.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions are typically controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different derivatives with altered functional groups.

Scientific Research Applications

4-Bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide is widely used in scientific research, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Researchers study its potential biological activities and interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. Detailed studies are conducted to understand these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and brominated aromatic compounds. These compounds share structural similarities but may differ in their reactivity and biological activities.

Uniqueness

4-Bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-bromo-3-methylsulfonyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4S2/c1-20(16,17)12-7-10(4-5-11(12)13)21(18,19)15-9-3-2-6-14-8-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXCBCKNUXWAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.